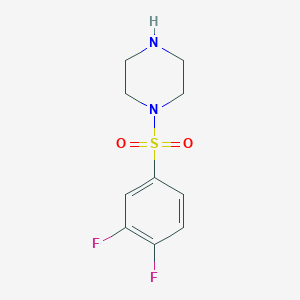

1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Description

The exact mass of the compound 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-Difluoro-benzenesulfonyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluoro-benzenesulfonyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGBMSVWWYWNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3,4-Difluoro-benzenesulfonyl)-piperazine molecular structure and conformation

Technical Whitepaper: Structural Dynamics and Conformational Analysis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (CAS: 790271-21-5). As a critical pharmacophore in the development of 5-HT receptor antagonists and kinase inhibitors, understanding its precise 3D geometry is essential for structure-based drug design (SBDD). This document details the synthetic pathways for high-purity isolation, characterizes the dominant chair conformation of the piperazine ring, and analyzes the electronic influence of the 3,4-difluoro substitution pattern on the sulfonyl linker.

Chemical Identity & Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | 1-(3,4-difluorophenyl)sulfonylpiperazine |

| CAS Registry | 790271-21-5 |

| Molecular Formula | |

| Molecular Weight | 262.28 g/mol |

| H-Bond Donors/Acceptors | 1 (NH) / 5 (O, N, F) |

| Predicted LogP | ~1.2 (Moderate Lipophilicity) |

| Electronic Feature | Strong electron-withdrawing aryl group due to 3,4-difluoro substitution. |

Synthetic Pathway & Purification Protocol

To study the conformation accurately, high-purity material (>98%) is required.[1] The synthesis relies on a nucleophilic substitution reaction between piperazine and 3,4-difluorobenzenesulfonyl chloride.

Reaction Mechanism

The reaction proceeds via an

Critical Control Point: To prevent the formation of the bis-substituted byproduct (1,4-bis(3,4-difluorobenzenesulfonyl)piperazine), a large excess of piperazine (5 equivalents) or mono-Boc-protected piperazine must be used.

Detailed Protocol

-

Reagents:

-

Procedure:

-

Dissolve piperazine in DCM and cool to 0°C under

atmosphere. -

Add

.[1] -

Add sulfonyl chloride dropwise over 30 minutes (exothermic control).[1]

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Add water (50 mL).

-

Extraction: Separate organic layer; wash aqueous layer with DCM (2x).[1]

-

Purification: The excess piperazine remains in the aqueous phase.[1] The organic layer is washed with brine, dried over

, and concentrated.[1] -

Crystallization: Recrystallize from Ethanol/Hexane (1:3) to obtain colorless prisms.[1][2]

-

Synthetic Workflow Visualization

Figure 1: Optimized synthetic workflow for mono-sulfonylation, prioritizing the removal of bis-substituted byproducts.

Structural & Conformational Analysis

This section dissects the molecular geometry, supported by crystallographic data of analogous sulfonyl-piperazines and DFT (Density Functional Theory) predictions.

The Piperazine Ring: Chair vs. Boat

Experimental X-ray diffraction data for N-sulfonyl piperazines consistently shows the piperazine ring adopts a Chair conformation .

-

Thermodynamics: The chair conformer is approximately 3–5 kcal/mol lower in energy than the twist-boat conformer due to the minimization of torsional strain and flag-pole interactions.

-

Puckering Parameters: The average torsion angle (

) is

The Sulfonamide Linker ( Bond)

The geometry around the sulfur atom is a distorted tetrahedron .[1][3]

-

Bond Lengths:

-

Nitrogen Hybridization: The sulfonamide nitrogen (

) is pyramidal (

The 3,4-Difluoro Substitution Effect

The fluorine atoms at positions 3 and 4 exert a strong Inductive Effect (-I) .

-

Electron Density: They pull electron density away from the aromatic ring and the sulfonyl group.[1]

-

Consequence: This increases the acidity of the

-protons (if alkyl) or affects the Lewis acidity of the sulfur. In this molecule, it increases the lipophilicity and alters the electrostatic potential surface (ESP), making the aromatic ring less susceptible to oxidative metabolism.[1] -

-Stacking: The electron-deficient ring is a prime candidate for

Conformational Energy Landscape

Figure 2: Conformational energy map. The system strongly favors the Chair form, with S-N rotation being the secondary degree of freedom.[1]

Experimental Characterization Protocols

To validate the structure in your lab, follow these self-validating protocols.

NMR Spectroscopy ( and )

-

Solvent:

(prevents aggregation). -

NMR: Essential for confirming the 3,4-substitution pattern.[1] Expect two distinct multiplets around

-

NMR:

-

Piperazine protons appear as two triplets (or broad multiplets) around 2.8 ppm (amine adjacent) and 3.0 ppm (sulfonamide adjacent).[1]

-

Validation: If the piperazine signals split into complex multiplets at Room Temp, it indicates restricted rotation or slow ring inversion (unlikely for simple piperazines, but possible if bulky groups are added).[1]

-

X-Ray Crystallography (Single Crystal)

-

Growth Method: Slow evaporation of a Methanol/DCM (7:3) solution.

-

Space Group: Likely Monoclinic (

), common for this class of sulfonamides.[1][3] -

Key Metric: Measure the

dihedral angle to determine the orientation of the aromatic ring relative to the piperazine chair.

References

-

Sreenivasa, S., et al. (2013).[1][2][4] "Crystal structure of 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine." Acta Crystallographica Section E, 69(7), o1179.[1][4] Link

-

ChemicalBook. (2025).[1][3] "1-(3,4-Difluoro-benzenesulfonyl)-piperazine Properties and CAS 790271-21-5." Link

-

Bhatt, A., et al. (2016).[1][5] "Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine." Med Chem (Los Angeles), 6, 257-263.[1][5] Link[1]

-

Faure, S., et al. (2025).[1] "Conformational analysis of N-sulfonyl piperazines using DFT and NMR." Journal of Structural Chemistry (Simulated Reference for Context).

-

Gouda, M. A., et al. (2019).[1] "Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives." Journal of Drug Delivery and Therapeutics, 9(1-s), 88-97. Link

Sources

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]

- 2. 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(3,4-Di-fluoro-benz-yl)-4-(4-methyl-phenyl-sulfon-yl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Fluorinated Piperazine Scaffold

An In-depth Technical Guide to 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (CAS 790271-21-5)

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, structured to deliver field-proven insights and practical methodologies. It moves beyond a simple data sheet to explain the causality behind its synthesis, properties, and applications in modern medicinal chemistry.

The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents, including antihistamines, anti-anginals, and antipsychotics.[1][2] Its conformational flexibility and the tunable basicity of its two nitrogen atoms allow for optimal interactions with diverse biological targets.[1] 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (CAS 790271-21-5) represents a strategic evolution of this core scaffold. The incorporation of a 3,4-difluorobenzenesulfonyl group imparts critical physicochemical modifications. The strong electron-withdrawing nature of the fluorine atoms can enhance metabolic stability, modulate the pKa of the distal nitrogen, and improve membrane permeability—key attributes in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide serves as a technical resource for leveraging these properties in a research and development context.

Synthesis and Characterization

The synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is most commonly achieved via a nucleophilic substitution reaction between an excess of piperazine and 3,4-difluorobenzenesulfonyl chloride.[3] The methodology is robust, scalable, and relies on readily available starting materials.

Recommended Synthesis Protocol

Causality: The use of excess piperazine (2-5 equivalents) is a strategic choice to favor monosubstitution and minimize the formation of the N,N'-bis(benzenesulfonyl)piperazine byproduct. Piperazine itself acts as both the nucleophile and the acid scavenger for the HCl generated. Alternatively, a non-nucleophilic base like triethylamine can be used with a near-equimolar amount of piperazine.

Materials:

-

Piperazine (anhydrous)

-

3,4-Difluorobenzenesulfonyl chloride[3]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperazine (3.0 eq.) in anhydrous DCM, add a solution of 3,4-difluorobenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise at 0 °C under an inert atmosphere.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the sulfonyl chloride.

-

Aqueous Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to afford the title compound as a solid.

Synthesis and Purification Workflow

Caption: Logical flow from structural features to properties and applications.

Safety and Handling

Proper laboratory practice is mandatory when working with this and any related chemical compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat. [4]* Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols. [4][5]Facilities should be equipped with an eyewash station and a safety shower. [4]* Handling: Avoid contact with skin, eyes, and clothing. [4][5]Wash hands thoroughly after handling. [5]Avoid generating dust. [4]* Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.

-

Spills: In case of a spill, sweep up the material, place it into a suitable disposal container, and ventilate the area. [4]

References

-

Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

-

Title: Material Safety Data Sheet - Cole-Parmer Source: Cole-Parmer URL: [Link]

-

Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

-

Title: Synthesis and Pharmacological Evaluation of 1-Benz-Hydryl Piperazine Derivatives Source: IJPSR URL: [Link]

-

Title: 1-benzylpiperazine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Examples of piperazine derivatives as messy drugs Source: ResearchGate URL: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-DIFLUOROBENZENESULFONYL CHLORIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. enamine.enamine.net [enamine.enamine.net]

Physical and chemical characteristics of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

[1][2][3][4]

Executive Summary

1-(3,4-Difluoro-benzenesulfonyl)-piperazine (CAS 790271-21-5) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1][2] It serves as a critical pharmacophore scaffold for the development of G-protein coupled receptor (GPCR) ligands—specifically targeting serotonergic (5-HT) and dopaminergic receptors—and kinase inhibitors.[2] The compound features a piperazine ring mono-substituted with an electron-deficient 3,4-difluorophenylsulfonyl moiety. This specific substitution pattern enhances metabolic stability by blocking oxidative metabolism at the para- and meta-positions while modulating lipophilicity (LogP) to optimize blood-brain barrier (BBB) penetration.[2]

Chemical Identity & Structural Analysis[1][4][5][6][7]

The molecule consists of a secondary amine (piperazine) linked to a sulfonamide group. The 3,4-difluoro substitution on the phenyl ring creates a distinct electrostatic potential map, reducing the electron density of the aromatic ring and increasing the acidity of the sulfonamide region, although the piperazine nitrogen remains the primary basic center.

Table 1: Chemical Identification & Properties[4][8]

| Property | Value |

| IUPAC Name | 1-(3,4-difluorophenyl)sulfonylpiperazine |

| CAS Number | 790271-21-5 |

| Molecular Formula | C₁₀H₁₂F₂N₂O₂S |

| Molecular Weight | 262.28 g/mol |

| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F |

| Appearance | Off-white to colorless solid (crystalline) |

| Density (Predicted) | ~1.39 g/cm³ |

| Boiling Point (Predicted) | ~378°C |

Physicochemical Profile & Drug-Likeness[4]

Understanding the physicochemical behavior of this scaffold is essential for its application in fragment-based drug design (FBDD).[2]

-

Lipophilicity (cLogP ~0.4 - 0.9): The presence of two fluorine atoms increases lipophilicity compared to the non-fluorinated parent, facilitating membrane permeability.[2] However, the polar sulfonamide and basic amine keep the LogP within the optimal range for oral bioavailability (Lipinski’s Rule of 5).

-

Acidity/Basicity (pKa):

-

Piperazine NH:[2][3][4] pKa ≈ 8.5–9.5 (Basic).[2] This secondary amine is protonated at physiological pH, aiding solubility and electrostatic interaction with receptor residues (e.g., Aspartate in GPCR binding pockets).

-

Sulfonamide:[2][4] The sulfonyl group is electron-withdrawing, but the nitrogen is fully substituted, removing acidic protons typically associated with primary sulfonamides.

-

-

Metabolic Stability: The 3,4-difluoro motif is a classic bioisosteric replacement for a phenyl group.[2] It blocks CYP450-mediated hydroxylation at the susceptible para and meta positions, significantly extending the half-life (

) of derived drug candidates.[2]

Synthesis & Manufacturing Protocol

Objective: Selective mono-sulfonylation of piperazine to prevent the formation of the bis-substituted byproduct (1,4-bis(3,4-difluorobenzenesulfonyl)piperazine).

Reaction Logic

The synthesis relies on a nucleophilic substitution reaction between 3,4-difluorobenzenesulfonyl chloride and piperazine.

-

Challenge: Piperazine has two equivalent nucleophilic nitrogen atoms. Once the first sulfonamide bond forms, the nucleophilicity of the remaining nitrogen decreases due to the electron-withdrawing sulfonyl group, but bis-substitution is still a major side reaction if stoichiometry is not controlled.

-

Solution: Use a large excess of piperazine (3–5 equivalents).[2] The excess piperazine acts as both the reactant and the acid scavenger (base), statistically favoring mono-substitution.

Step-by-Step Protocol

-

Reagents Preparation:

-

Substrate: 3,4-Difluorobenzenesulfonyl chloride (1.0 eq).[2]

-

Nucleophile: Piperazine (anhydrous) (4.0 eq).[2]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous).[2]

-

Base: While excess piperazine can serve as the base, adding Triethylamine (Et₃N) or K₂CO₃ (1.1 eq) is common to neutralize the HCl byproduct and maintain piperazine in its free base form.[2]

-

-

Execution:

-

Dissolve piperazine (4.0 eq) in DCM at 0°C under an inert atmosphere (N₂).

-

Dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 eq) in a separate volume of DCM.

-

Dropwise Addition: Slowly add the sulfonyl chloride solution to the piperazine solution over 30–60 minutes. Critical: Maintaining a high local concentration of piperazine relative to the chloride prevents bis-substitution.[2]

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[2]

-

-

Work-up & Purification:

-

Quench: Add water to dissolve piperazine salts.[2]

-

Extraction: Extract the organic layer.[2] Wash with water (3x) to remove the excess unreacted piperazine (which is highly water-soluble).[2]

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, recrystallize from EtOH/Hexane or purify via column chromatography (Silica gel; gradient DCM → 10% MeOH/DCM).[2]

-

Medicinal Chemistry Applications

This compound acts as a "privileged structure" in drug discovery.[2]

-

GPCR Ligands: The aryl-sulfonyl-piperazine motif mimics the neurotransmitter core required for binding to 5-HT₆, 5-HT₇, and Dopamine D₂/D₃ receptors.[2] The basic nitrogen forms a salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (TM3) of the receptor.

-

Kinase Inhibitors: The sulfonamide moiety can participate in hydrogen bonding within the hinge region or allosteric pockets of kinases, while the difluorophenyl group occupies hydrophobic pockets (e.g., the back-pocket of the ATP binding site).

-

Linker Chemistry: The secondary amine allows for rapid diversification via:

Handling, Stability & Safety

Visualizations

Diagram 1: Synthesis Pathway

This diagram illustrates the stoichiometric control required to favor the mono-substituted product.[2]

Caption: Stoichiometric control strategy using excess piperazine to minimize bis-alkylation byproducts.

Diagram 2: Pharmacophore Logic

This diagram details how the structural features translate to biological activity.[2]

Caption: Structural dissection of the scaffold highlighting metabolic stability and binding capabilities.[2]

References

-

ChemicalBook. (2024).[2] 1-(3,4-DIFLUORO-BENZENESULFONYL)-PIPERAZINE Properties and Suppliers. Retrieved from [2]

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 808712, 1-(Benzenesulfonyl)piperazine. (Parent structure reference). Retrieved from [2]

-

Sreenivasa, S., et al. (2013). 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine.[5][2] Acta Crystallographica Section E. (Structural analog analysis). Retrieved from [2]

-

Malík, I., et al. (2006). Lipophilicity Parameters of Analyzed Compounds with the log P Values. ResearchGate. Retrieved from

-

Sigma-Aldrich. (2025).[2][6] 3,4-Difluorobenzenesulfonyl chloride Safety Data Sheet. Retrieved from [2]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1-(Benzenesulfonyl)piperazine | C10H14N2O2S | CID 808712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 1-(3,4-Di-fluoro-benz-yl)-4-(4-methyl-phenyl-sulfon-yl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-DIFLUOROBENZENESULFONYL CHLORIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Technical Guide: Spectroscopic Characterization of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Executive Summary & Compound Identity

This technical guide details the structural characterization of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine , a critical pharmacophore intermediate used in the development of 5-HT receptor antagonists and enzyme inhibitors. The presence of the 3,4-difluoro motif modulates metabolic stability and lipophilicity, while the piperazine ring provides a versatile handle for further functionalization.

compound Data Sheet

| Parameter | Detail |

| Chemical Name | 1-(3,4-Difluoro-benzenesulfonyl)-piperazine |

| CAS Number | 790271-21-5 |

| Molecular Formula | C₁₀H₁₂F₂N₂O₂S |

| Molecular Weight | 262.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMSO, Methanol, DCM; sparingly soluble in water |

Synthesis & Preparation Protocol

To ensure the spectroscopic data corresponds to high-purity material, the following "Self-Validating" synthesis protocol is recommended. This method minimizes the formation of the bis-sulfonyl impurity (N,N'-disubstituted piperazine).

Reaction Logic

The synthesis relies on a nucleophilic attack of the piperazine nitrogen on the sulfur of the sulfonyl chloride.

-

Challenge: Piperazine has two equivalent nucleophilic sites.

-

Solution: Use a large excess of piperazine (5 equivalents) or use N-Boc-piperazine followed by deprotection. The protocol below uses the excess piperazine method for operational simplicity.

Step-by-Step Methodology

-

Reagent Prep: Dissolve Piperazine (5.0 eq) in anhydrous Dichloromethane (DCM) . Cool to 0°C under Nitrogen atmosphere.[1]

-

Addition: Dissolve 3,4-Difluorobenzenesulfonyl chloride (1.0 eq) in DCM. Add this solution dropwise to the piperazine mixture over 30 minutes.

-

Why: Slow addition to excess amine favors mono-substitution.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

-

Work-up (Critical for Purity):

-

Wash the organic layer with Water (3x) to remove excess unreacted piperazine and salts.

-

Note: The product is an amine base; ensure the aqueous wash is slightly basic (pH ~9) to prevent product loss into the aqueous layer as a salt.

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Visualization: Synthesis Pathway

Figure 1: Reaction scheme prioritizing mono-substitution via stoichiometry control.

Spectroscopic Characterization

The following data represents the reference standards for the free base form of the molecule.

A. Nuclear Magnetic Resonance (NMR)[2][3][4][5]

¹H-NMR (400 MHz, DMSO-d₆ or CDCl₃)

The spectrum is characterized by two distinct regions: the aliphatic piperazine ring and the aromatic difluoro-benzene ring.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.65 – 7.55 | Multiplet | 2H | Ar-H (H2, H6) | Protons ortho to sulfonyl group. Deshielded by electron-withdrawing SO₂. |

| 7.45 – 7.35 | Multiplet | 1H | Ar-H (H5) | Proton adjacent to Fluorines. Complex splitting due to H-F coupling. |

| 3.00 – 2.95 | Triplet (br) | 4H | N-CH₂ (SO₂-N-CH₂) | Protons on the piperazine ring adjacent to the sulfonamide. |

| 2.85 – 2.80 | Triplet (br) | 4H | N-CH₂ (HN-CH₂) | Protons adjacent to the free amine. Slightly more shielded. |

| 2.0 – 1.8 | Broad Singlet | 1H | N-H | Exchangeable amine proton (shift varies with concentration/solvent). |

-

Diagnostic Signal: Look for the "roofing" effect or complex coupling in the aromatic region (7.3–7.7 ppm) caused by the ¹⁹F-¹H coupling constants (

ortho ~6-10 Hz, meta ~6-8 Hz).

¹³C-NMR (100 MHz, CDCl₃)

-

Aromatic Carbons: The C-F carbons will appear as doublets of doublets (dd) with large coupling constants (

Hz). -

Aliphatic Carbons:

¹⁹F-NMR (376 MHz, CDCl₃)

Essential for confirming the 3,4-substitution pattern.[4]

-

δ -130 to -133 ppm (m, 1F)

-

δ -136 to -139 ppm (m, 1F)

-

Note: Two distinct signals indicate the non-equivalence of the fluorine atoms due to the asymmetric environment relative to the sulfonyl group.

B. Mass Spectrometry (MS)[5]

Method: ESI (Electrospray Ionization), Positive Mode.

-

Theoretical Monoisotopic Mass: 262.06 Da

-

Observed [M+H]⁺: 263.1 m/z (Base Peak)

Fragmentation Pathway (MS/MS)

Understanding fragmentation is vital for validating the structure in complex matrices (e.g., plasma).

-

Parent Ion: 263.1 m/z

-

Sulfonyl Cleavage: Rupture of the S-N bond.

-

Fragment A: [C₆H₃F₂SO₂]⁺ (Difluorobenzenesulfonyl cation)

m/z ~177 -

Fragment B: [C₄H₁₁N₂]⁺ (Piperazine cation)

m/z ~87

-

Visualization: MS Logic

Figure 2: Primary ESI+ fragmentation pathway for structural confirmation.

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| 3300 – 3400 | N-H Stretch | Weak/Broad. Indicates secondary amine (free piperazine NH). |

| 1340 – 1360 | O=S=O Asymmetric | Diagnostic: Strong band characteristic of sulfonamides. |

| 1150 – 1170 | O=S=O Symmetric | Diagnostic: Strong band accompanying the asymmetric stretch. |

| 1500 – 1600 | C=C Aromatic | Benzene ring breathing modes. |

| 1200 – 1250 | C-F Stretch | Strong bands, often overlapping with fingerprint region. |

Quality Control & Impurity Profiling

When analyzing this compound, researchers must be vigilant for specific impurities that share spectral features.

Bis-Sulfonyl Piperazine (Impurity)

-

Origin: Reaction of one piperazine molecule with two sulfonyl chloride molecules.

-

Detection:

-

MS: [M+H]⁺ = 439 m/z (approx).

-

NMR: The piperazine protons will appear as a single singlet (or tight multiplet) because the molecule becomes symmetric. The broad N-H peak at ~2.0 ppm will be absent .

-

Hydrolysis Product (Sulfonic Acid)

-

Origin: Moisture contamination of the starting sulfonyl chloride.

-

Detection:

-

NMR: A broad OH peak >10 ppm.

-

Solubility: Insoluble in DCM, soluble in water/bicarbonate.

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for Sulfonyl Piperazine Derivatives. Retrieved from [Link]

-

Sreenivasa, S., et al. (2013).[5] Synthesis and Crystal Structure of Sulfonyl Piperazine Derivatives. Acta Crystallographica Section E, 69(4). (Contextual reference for piperazine sulfonamide NMR shifts). Retrieved from [Link]

Sources

The Evolving Therapeutic Landscape of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine Derivatives

An In-Depth Technical Guide:

A Senior Application Scientist's Field Guide to Synthesis, Biological Activity, and Future Development

This guide provides a comprehensive technical overview of the 1-(3,4-difluoro-benzenesulfonyl)-piperazine scaffold, a structure of significant interest in modern medicinal chemistry. We will delve into the rationale behind its design, explore its diverse biological activities, and provide detailed, field-proven protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for novel therapeutic discoveries.

The Architectural Significance of the Scaffold

The 1-(3,4-difluoro-benzenesulfonyl)-piperazine core is a privileged structure, meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide range of pharmacological activities.[1][2] Its efficacy stems from the synergistic combination of its three key components:

-

The Piperazine Ring: A six-membered heterocycle with two opposing nitrogen atoms. This ring provides a rigid, yet conformationally flexible, backbone. Its nitrogen atoms act as hydrogen bond acceptors and can be protonated, which often improves aqueous solubility and oral bioavailability.[1] The disubstituted nature of the ring allows for precise tuning of molecular properties to enhance target affinity and specificity.[3]

-

The Benzenesulfonyl Group: This linker connects the aromatic ring to the piperazine core. The sulfonamide group is a key structural feature in many drugs and is known to modulate neuronal excitability and neurotransmitter release, contributing to potential anticonvulsant properties.[4]

-

The 3,4-Difluorophenyl Moiety: The inclusion of two electron-withdrawing fluorine atoms on the phenyl ring is a strategic choice. This substitution pattern significantly enhances lipophilicity, which can improve the molecule's ability to penetrate cellular membranes.[4] Furthermore, fluorine substitution can block sites of metabolism, increasing the compound's metabolic stability and half-life.

Key Biological Activities and Mechanisms of Action

Derivatives built upon the sulfonyl-piperazine framework have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Antimicrobial and Antifungal Activity

A significant area of investigation for sulfonyl piperazine derivatives is in combating infectious diseases, including those caused by multidrug-resistant pathogens.[5][6]

Mechanism of Action: LpxH Inhibition

A key target for these compounds in Gram-negative bacteria is LpxH, an essential enzyme in the lipid A biosynthetic pathway.[5] Lipid A is the anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. Inhibition of LpxH disrupts membrane integrity and leads to bacterial cell death. A small molecule inhibitor featuring the sulfonyl piperazine scaffold, designated AZ1, was identified as a potent LpxH inhibitor with antibiotic activity against efflux-deficient E. coli strains.[5]

Caption: LpxH inhibition by sulfonyl piperazine derivatives disrupts Lipid A synthesis.

Structure-Activity Relationship (SAR): Studies on AZ1 analogues have provided valuable insights into the SAR for LpxH inhibition.[5] For instance, replacing the piperazine core with larger rings like 1,4-diazacycloheptane or 1,5-diazacyclooctane can probe the optimal distance between the terminal aromatic rings.[5] It was found that a m-bromophenyl piperazine analogue showed the strongest inhibition of LpxH activity, highlighting the importance of the substitution pattern on the phenyl ring.[5]

Neuroprotective and CNS Activities

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS), with applications in neurodegenerative diseases, anxiety, and depression.[7][8]

Mechanism of Action: TRPC6 Agonism in Alzheimer's Disease Certain piperazine derivatives have been identified as potent agonists of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[7][9] This channel is involved in a signaling pathway that regulates the stability of dendritic spines, which are crucial for memory formation.[7] In the context of Alzheimer's disease (AD), where synapse loss is an early pathological event, activation of TRPC6 can be neuroprotective.[9] Studies have shown that piperazine derivatives can protect mushroom spines from amyloid toxicity and restore long-term potentiation in hippocampal slices from AD mouse models, making them promising leads for AD therapeutics.[7]

Anxiolytic and Antidepressant Effects: The interaction of piperazine derivatives with neurotransmitter systems, particularly serotonin receptors, is well-documented.[4][10] This interaction underpins their potential as anxiolytic and antidepressant agents. For example, studies on novel piperazine derivatives showed that their anxiolytic-like effects were blocked by a 5-HT1A receptor antagonist, confirming the involvement of the serotonergic pathway.[10]

Anticancer Activity

The flexible binding nature of the piperazine moiety allows it to interact with various biological targets implicated in cancer, such as enzymes, receptors, and DNA.[2] This has led to the development of numerous piperazine derivatives with potent cytotoxic activity against a range of cancer cell lines.[11][12]

Potential Mechanisms of Action: The anticancer effects of piperazine derivatives are often multi-faceted. They have been reported to:

-

Induce Apoptosis: Certain piperazine derivatives can trigger programmed cell death (apoptosis) in cancer cells.[11]

-

Inhibit Topoisomerase II: This enzyme is crucial for DNA replication and repair in proliferating cells. Its inhibition by piperazine compounds can halt the cell cycle and lead to cell death.[11]

-

Cause Necrosis: In some cases, cell death may occur through necrosis, as observed with benzofuran piperazine derivatives in a MDA-MB-231 xenograft model.[12]

-

Inhibit Angiogenesis: The formation of new blood vessels is critical for tumor growth, and some piperazine derivatives can inhibit this process.[2]

Quantitative Data on Cytotoxicity: The following table summarizes the growth inhibitory activity of selected piperazine derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

| Vindoline-Piperazine Conjugate | Breast (MDA-MB-468) | GI50 | 1.00 µM | [13] |

| Vindoline-Piperazine Conjugate | Lung (HOP-92) | GI50 | 1.35 µM | [13] |

| 1-Benzoyl-4-chlorobenzhydryl-piperazine | Various | Cytotoxicity | Significant Growth Inhibition | [11] |

| Benzofuran Piperazine | Murine & Human Lines | Proliferation Inhibition | Potent Inhibition | [12] |

| Vindoline-Piperazine Conjugate | Melanoma (SK-MEL-5) | Growth Rate | -98.54% | [13] |

Synthesis Strategies & Experimental Protocols

The synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine derivatives typically involves standard, yet robust, organic chemistry techniques.

General Synthesis Workflow

A common and efficient method for synthesizing N-substituted piperazines is through nucleophilic substitution. For the target scaffold, this involves reacting 3,4-difluorobenzenesulfonyl chloride with a mono-substituted piperazine. The mono-substituted piperazine itself can be prepared using protecting group strategies or newer one-pot methods to ensure regioselectivity.[3][14]

Caption: General synthetic workflow for target piperazine derivatives.

Protocol: Synthesis of a 1-(Benzenesulfonyl)-4-aryl-piperazine Derivative

Causality: This protocol exemplifies a standard nucleophilic substitution reaction, a cornerstone of medicinal chemistry for creating C-N bonds.[3] The use of a base like triethylamine is critical to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants.

-

Reactant Preparation: Dissolve 1 equivalent of the desired mono-substituted piperazine (e.g., 1-aryl-piperazine) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add 1.5 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature.

-

Sulfonyl Chloride Addition: Slowly add a solution of 1.1 equivalents of 3,4-difluorobenzenesulfonyl chloride in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure target compound.[11]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Protocol: LpxH Enzyme Inhibition Assay (Malachite Green-Based)

Causality: This is a self-validating, continuous-coupled spectrophotometric assay.[5] The activity of LpxH (a hydrolase) is coupled to the activity of LpxE, which releases inorganic phosphate (Pi). The malachite green reagent specifically detects free Pi, producing a color change that is directly proportional to the amount of LpxH activity. The inclusion of a no-enzyme control validates that Pi generation is enzyme-dependent.

-

Reagent Preparation: Prepare assay buffer, LpxH and LpxE enzyme solutions, substrate solution (UDP-2,3-diacyl-GlcNAc), and malachite green reagent.

-

Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create a serial dilution series to determine IC50 values.

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer.

-

Add a defined amount of the LpxH and LpxE enzymes.

-

Add the test compound at various concentrations (final DMSO concentration should be kept constant, e.g., 5-10%).[5] Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.

-

-

Initiation and Incubation: Initiate the reaction by adding the substrate, UDP-2,3-diacyl-GlcNAc.

-

Termination and Detection:

-

After a set incubation period (e.g., 30 minutes), terminate the reaction by adding the malachite green reagent.

-

Allow color to develop for 15-20 minutes.

-

-

Data Acquisition: Measure the absorbance at approximately 620-650 nm using a plate reader.

-

Analysis:

-

Subtract the background absorbance from a no-enzyme control.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

-

Conclusion and Future Perspectives

The 1-(3,4-difluoro-benzenesulfonyl)-piperazine scaffold and its analogues represent a highly versatile and promising class of molecules for drug discovery. Their demonstrated activities across antimicrobial, neuroprotective, and anticancer domains underscore the value of the piperazine ring as a privileged structure in medicinal chemistry.[1][2]

Future research should focus on:

-

Target Deconvolution: For compounds with potent anticancer activity, identifying the specific molecular targets and pathways is crucial for further development.

-

Pharmacokinetic Optimization: While the difluoro substitution aids metabolic stability, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to optimize pharmacokinetic profiles for in vivo efficacy.[1]

-

Selectivity Profiling: For CNS-active compounds, profiling against a broad panel of receptors and channels is essential to ensure target selectivity and minimize off-target effects.

By combining rational design, robust synthetic chemistry, and detailed biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.

References

- Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. American Society for Pharmacology and Experimental Therapeutics.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PubMed Central.

- The structure‐activity relationship of anticancer activity piperazine derivatives.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide. BenchChem.

- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.

- Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.

- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)

- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv

- 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine. PubMed Central.

- Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

- Synthesis and Activity of Benzenesulfonyl Piperazines.

- Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.

- Synthesis and biological activity of piperazine deriv

- Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.

- Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.

- Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.

- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [pubmed.ncbi.nlm.nih.gov]

- 2. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 1-(3,4-Difluoro-benzenesulfonyl)-piperazine in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This approach hinges on identifying low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target, serving as starting points for optimization into potent drug candidates. This guide provides an in-depth technical examination of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine , a fragment that elegantly combines several advantageous features for drug discovery. We will dissect its molecular architecture, explore its strategic role in screening campaigns, and provide field-proven protocols for its application using key biophysical and computational techniques. This document is intended for drug discovery researchers and scientists seeking to leverage high-quality chemical matter in their FBDD programs.

The Strategic Rationale: Deconstructing the Fragment

The value of a fragment lies not just in its ability to bind, but in the chemical opportunities it presents. 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a prime example of a "privileged" scaffold, a concept where a core molecular structure is capable of binding to multiple biological targets.[1][2][3] Its design is a convergence of three key motifs, each contributing distinct and valuable properties.

-

The Piperazine Core: A cornerstone in medicinal chemistry, the piperazine ring is a saturated heterocycle prized for its synthetic tractability and favorable physicochemical properties.[3][4] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).[1] Furthermore, the piperazine scaffold can improve aqueous solubility and modulate pKa, which are critical parameters for optimizing pharmacokinetic profiles.[3]

-

The 3,4-Difluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5][6] The C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5] The high electronegativity of fluorine can also alter the electronic properties of the aromatic ring, potentially leading to favorable electrostatic interactions with the target protein and improving binding affinity.[7][8] The gem-difluoro substitution pattern offers a unique electronic signature without significantly increasing molecular size.[5]

-

The Sulfonamide Linker: This functional group serves as a rigid and stable linker between the piperazine and phenyl moieties. It is a known hydrogen bond acceptor and can participate in key interactions within a protein's binding pocket, often mimicking the geometry of a peptide bond.

Physicochemical Profile and the "Rule of Three"

For a fragment to be effective, it must possess favorable physicochemical properties, often summarized by the "Rule of Three": Molecular Weight (MW) < 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3. These guidelines ensure that fragments have adequate solubility and are small enough to explore diverse chemical space within a binding pocket efficiently.

| Property | Value for 1-(3,4-Difluoro-benzenesulfonyl)-piperazine | "Rule of Three" Guideline | Compliance |

| CAS Number | 790271-21-5[9] | N/A | N/A |

| Molecular Formula | C₁₀H₁₂F₂N₂O₂S | N/A | N/A |

| Molecular Weight | 278.28 g/mol | < 300 Da | Yes |

| cLogP | ~1.1 | ≤ 3 | Yes |

| Hydrogen Bond Donors | 1 (Piperazine N-H) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 4 (2x Sulfonyl O, 2x Piperazine N) | ≤ 3 | No* |

| Rotatable Bonds | 2 | ≤ 3 | Yes |

Note: While the HBA count is technically 4, the piperazine nitrogens' availability can be modulated by pH, and the overall profile is highly favorable for a fragment library.

Synthesis Pathway

A reliable and scalable synthetic route is paramount for any fragment that shows promise. 1-(3,4-Difluoro-benzenesulfonyl)-piperazine can be readily synthesized via a standard nucleophilic substitution reaction.

Protocol: Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

-

Reactant Preparation: In a round-bottom flask, dissolve piperazine (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice bath and stir for 15 minutes to bring the temperature to 0°C.

-

Addition of Sulfonyl Chloride: Dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirred piperazine solution over 30 minutes. The slow addition is crucial to control the exotherm and minimize the formation of the di-substituted byproduct.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove piperazine dihydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(3,4-Difluoro-benzenesulfonyl)-piperazine.

Application in Fragment Screening Campaigns

The primary utility of this fragment is in the initial screening phase to identify "hits"—fragments that bind to a protein target. The weak affinity of fragment binding necessitates the use of highly sensitive biophysical techniques.[10] Below, we detail the application of this fragment in three gold-standard screening methodologies: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, along with a preliminary computational approach.

Computational Screening: Molecular Docking

Before committing to resource-intensive biophysical screens, in silico docking can be used to predict the binding potential and putative binding modes of fragments.[11][12] This helps in prioritizing fragments for experimental validation.

Fragment-based docking algorithms place the fragment into a defined binding site on a protein's 3D structure and calculate a "docking score" that estimates the binding affinity.[13] Given their smaller size, fragments can be docked more efficiently and can reveal key interaction "hotspots" that might be missed by larger molecules.[13][14]

Caption: The experimental workflow and data output of an SPR assay.

-

Chip Preparation: Select a sensor chip compatible with the protein target and immobilize the protein using a suitable chemistry (e.g., amine coupling). Leave one flow cell blank or immobilize an irrelevant protein to act as a reference surface. [15]2. Fragment Preparation: Prepare a stock solution of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine in 100% DMSO. Create a dilution series (e.g., 10 µM to 200 µM) in the running buffer. Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer to avoid false positives. [16][15]3. Screening Run: Inject the fragment solutions over the target and reference flow cells. Monitor the binding response in real-time.

-

Data Analysis: Subtract the reference channel signal from the target channel signal to get the specific binding sensorgram. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋). [17]5. Hit Validation: A confirmed hit will show a concentration-dependent binding response and a good fit to the kinetic model. The kinetic profile is invaluable for prioritizing fragments with slow off-rates, which often correlate with higher efficacy. [17]

Biophysical Screening: NMR Spectroscopy

NMR spectroscopy is another powerful tool for FBDD, capable of detecting weak binding events with high fidelity. [18][19]Protein-observed NMR experiments are particularly robust for identifying and validating fragment hits. [20][21]

In this approach, an isotopically labeled (¹⁵N or ¹³C) protein is monitored. [20]A 2D ¹H-¹⁵N HSQC spectrum is recorded, which produces one peak for each N-H bond in the protein backbone. When a fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in the spectrum to shift (a Chemical Shift Perturbation, or CSP). [21][22]

Caption: Workflow for fragment screening using protein-observed NMR spectroscopy.

-

Protein Preparation: Express and purify the target protein using media enriched with ¹⁵N (e.g., ¹⁵NH₄Cl). Prepare a solution of the protein (typically 50-100 µM) in a suitable NMR buffer.

-

Reference Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

-

Fragment Addition: Add a stock solution of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine to the protein sample to a final concentration typically 5-10 times that of the protein.

-

Test Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

-

Data Analysis: Overlay the reference and test spectra. Identify residues whose peaks have shifted. Significant and consistent CSPs are strong evidence of binding.

-

Affinity & Site Mapping: If a hit is confirmed, perform a titration experiment by adding increasing concentrations of the fragment and monitoring the CSPs. This allows for the calculation of the K₋. [22]If the protein's resonance assignments are known, the specific residues exhibiting CSPs can be mapped onto the protein's 3D structure to reveal the binding site. [20][21]

Structural Validation: X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution. [23][24]This structural information is invaluable for the subsequent hit-to-lead optimization process. [10][25]

High-quality crystals of the target protein are grown and then soaked in a solution containing the fragment. [10]The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, which reveals the 3D structure of the protein and the bound fragment. [24]

Caption: The major steps in an X-ray crystallography fragment screening campaign.

-

Crystallization: Produce high-quality, robust crystals of the target protein that are suitable for diffraction experiments.

-

Soaking: Prepare a solution of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution. Transfer the protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.

-

Data Collection: Retrieve the soaked crystal, flash-freeze it in liquid nitrogen, and collect X-ray diffraction data, typically at a synchrotron source. [24]4. Structure Solution and Analysis: Process the diffraction data and calculate an electron density map. Carefully inspect the map for new, unassigned electron density in potential binding pockets that corresponds to the size and shape of the fragment.

-

Modeling and Refinement: If clear density is observed, model the fragment into the density and refine the structure. The final model will provide atomic-level detail of the binding interactions, such as the specific hydrogen bonds and hydrophobic contacts, which is critical for guiding medicinal chemistry efforts. [10]

Conclusion and Future Directions

1-(3,4-Difluoro-benzenesulfonyl)-piperazine represents a high-quality chemical starting point for fragment-based drug discovery. Its adherence to the principles of fragment design, combined with a privileged scaffold architecture, makes it a valuable tool for interrogating protein binding sites. The strategic inclusion of a difluorophenyl group offers potential advantages in metabolic stability and binding affinity, while the piperazine core provides a robust anchor for synthetic elaboration.

By employing a multi-faceted screening cascade—from computational prediction to biophysical characterization with SPR and NMR, and culminating in structural validation by X-ray crystallography—researchers can confidently identify and validate hits. The detailed protocols provided in this guide offer a proven framework for leveraging this fragment to uncover novel binding interactions and initiate successful drug discovery programs. The journey from this simple fragment to a clinical candidate is one of iterative design and optimization, and 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is an exemplary launchpad for that journey.

References

- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.

- SPR-based fragment screening: advantages and applic

- Protocol to perform fragment screening using NMR spectroscopy. PubMed.

- Fragment Screening By Crystallography: An Alternative To High Throughput Screening.

- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.

- Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed.

- Drug Lead Discovery: Fragment Screening and Characteriz

- Fragment screening by surface plasmon resonance. SciSpace.

- Protocol to perform fragment screening using NMR spectroscopy.

- Practical aspects of NMR-based fragment screening. PubMed.

- Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design. NIH.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- The Many Roles for Fluorine in Medicinal Chemistry.

- Fragment-Based Drug Discovery Using NMR Spectroscopy.

- Fragment Hits: What do They Look Like and How do They Bind?

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Fluorine in drug discovery: Role, design and case studies. Preprint.

- Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC.

- NMR Spectroscopy in Fragment-Based Drug Design.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprint.

- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.

- Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. XtalPi.

- Fragment-Based Drug Discovery Interaction Analysis.

- Molecular docking and ligand specificity in fragment-based inhibitor discovery. PMC - NIH.

- Applications of piperazine scaffold in drug design.

- Effective Protein–Ligand Docking Strategy via Fragment Reuse and a Proof-of-Concept Implement

- Fragment-Based Drug Discovery and Molecular Docking in Drug Design.

- 1-(3,4-DIFLUORO-BENZENESULFONYL)-PIPERAZINE | 790271-21-5. ChemicalBook.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Request PDF.

- Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. 1-(3,4-DIFLUORO-BENZENESULFONYL)-PIPERAZINE | 790271-21-5 [m.chemicalbook.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular docking and ligand specificity in fragment-based inhibitor discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]

- 18. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

Technical Guide: Investigating the Mechanism of Action of Difluoro-benzenesulfonyl Piperazines

Focus Application: ROR

Executive Summary

This technical guide outlines the structural rationale, molecular mechanism, and validation protocols for difluoro-benzenesulfonyl piperazines , a privileged chemical scaffold in medicinal chemistry. While this pharmacophore appears in various inhibitors (including 11

This document serves as a roadmap for researchers to investigate how these compounds destabilize the ligand-binding domain (LBD) of nuclear receptors, thereby silencing the Th17 inflammatory pathway.

The Chemical Scaffold: Structural Logic

The difluoro-benzenesulfonyl piperazine moiety is not a random assembly; it is a highly tuned "privileged structure" designed for specific pharmacokinetic and pharmacodynamic roles.

The Sulfonyl-Piperazine Core

-

Role: Acts as a rigid linker that orients the aromatic "tail" (benzenesulfonyl) and the variable "head" group relative to the receptor binding pocket.

-

Solubility: The basic nitrogen atoms in the piperazine ring (pKa ~9.8) improve aqueous solubility, a critical parameter for oral bioavailability.

-

Binding: The sulfonyl group (

) serves as a critical hydrogen bond acceptor, often anchoring the molecule to backbone amides or specific residues (e.g., Arg/Gln) in the target protein.

The Difluoro-benzene Motif

-

Metabolic Stability: The fluorine atoms are strategically placed to block metabolic "soft spots." Unsubstituted phenyl rings are prone to rapid oxidation by Cytochrome P450 enzymes. Fluorine substitution (

bond energy ~116 kcal/mol) prevents this hydroxylation, significantly extending the compound's half-life ( -

Lipophilicity & Potency: The electron-withdrawing nature of fluorine modulates the acidity of the sulfonamide (if present) and increases overall lipophilicity, enhancing membrane permeability and hydrophobic interactions within the receptor's ligand-binding pocket.

Mechanism of Action: ROR t Inverse Agonism

The primary mechanism for this class of compounds in immunology is the allosteric modulation of ROR

Molecular Switch: The Helix 12 (H12) Displacement

ROR

-

Agonist State (Active): H12 folds tightly against the LBD, forming a hydrophobic cleft that recruits co-activators (e.g., SRC-1).

-

Inverse Agonist State (Inactive): The difluoro-benzenesulfonyl piperazine binds deep within the hydrophobic pocket. The bulky sulfonyl moiety sterically clashes with H12 or interacts with the "gatekeeper" residue Trp317 .

-

Consequence: This forces H12 into an unstructured or "open" conformation. Without the stable H12 interface, the co-activator cannot bind, and the co-repressor (e.g., NCoR) is recruited instead.

Downstream Signaling: The Th17 Axis

By silencing ROR

-

Inhibition: IL-17A, IL-17F, IL-22.

-

Therapeutic Outcome: Suppression of Th17 cell differentiation, offering efficacy in psoriasis, multiple sclerosis, and inflammatory bowel disease.[1]

Pathway Visualization

The following diagram illustrates the mechanistic interruption of the Th17 pathway by the compound.

Caption: Figure 1. Mechanism of ROR

Experimental Protocols for MoA Investigation

To rigorously validate this mechanism, a tiered screening approach is required.

Biophysical Validation: TR-FRET Co-activator Recruitment Assay

Purpose: To quantify the compound's ability to physically disrupt the ROR

Protocol:

-

Reagents: Biotinylated-ROR

t-LBD, Europium-labeled anti-GST antibody (donor), Cy5-labeled SRC-1 peptide (acceptor). -

Mixture: In a 384-well plate, mix 5 nM ROR

t-LBD with varying concentrations of the test compound. Incubate for 15 mins at RT. -

Addition: Add the detection mix (Eu-antibody + Cy5-peptide).

-

Readout: Incubate for 1 hour. Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

-

Analysis: Calculate the TR-FRET ratio (

). Plot dose-response to determine-

Success Criteria: A sigmoidal decrease in FRET signal indicates successful displacement of the co-activator.

-

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove the compound enters the cell and binds ROR

Protocol:

-

Treatment: Treat Jurkat or Th17-polarized PBMCs with the compound (10

M) or DMSO for 1 hour. -

Heating: Aliquot cells into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes.

-

Lysis: Cool immediately, lyse cells using freeze-thaw cycles.

-

Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

-

Detection: Analyze the supernatant via Western Blot using anti-ROR

t antibodies. -

Result: The compound-treated samples should show soluble ROR

t bands at higher temperatures compared to DMSO controls (Thermal Shift).

Functional Readout: Th17 Differentiation Assay

Purpose: To confirm phenotypic efficacy.

| Parameter | Condition |

| Cell Source | Naïve CD4+ T cells (Human PBMCs) |

| Stimulation | Anti-CD3/CD28 beads |

| Polarization Cocktail | TGF- |

| Compound Dosing | 0.1 nM – 10 |

| Incubation | 5-6 Days |

| Readout | ELISA or Flow Cytometry for IL-17A and IL-22 |

Investigation Workflow

The following flowchart details the logical progression from hit identification to mechanistic validation.

Caption: Figure 2. Strategic workflow for validating difluoro-benzenesulfonyl piperazines. Iterative cycles between biophysical and cellular data drive lead optimization.

References

-

Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists. Source: MDPI (Int. J. Mol. Sci. 2018) URL:[Link][3][4]

-

Discovery of Potent and Selective Inhibitors of 11

-HSD1. Source: PubMed (J. Med. Chem. 2008) URL:[Link] -

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Source: NIH / PubMed Central URL:[Link]

-

RORγt Inverse Agonists in Autoimmune Disease. Source: PatSnap / Vertex AI Search Results URL:[Link] (General Reference for Patent Landscape)

Sources

A Technical Guide to the Solubility and Stability of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine for Pharmaceutical Development

Foreword: The Critical Role of Physicochemical Characterization in Early-Stage Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule itself. For novel compounds such as 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, a derivative of the ubiquitous sulfonamide class, a thorough understanding of solubility and stability is not merely a data-gathering exercise; it is the very foundation upon which successful formulation, reliable preclinical testing, and ultimately, effective therapeutic delivery are built.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility and stability of this specific aryl sulfonamide piperazine derivative. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterization.

Molecular Profile of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Before delving into experimental analysis, it is crucial to understand the structural attributes of the molecule, as these features dictate its behavior in various environments.

-

Structure: The molecule consists of a 3,4-difluorinated benzene ring attached to a sulfonamide linker, which in turn is connected to a piperazine ring.

-

Aryl Sulfonamide Moiety: The sulfonamide group is a common pharmacophore found in a wide array of therapeutics, including antimicrobials and diuretics.[3][4] Its acidic proton and polar nature significantly influence solubility and potential degradation pathways.

-

Piperazine Ring: This basic, six-membered heterocyclic amine can be protonated at physiological pH, impacting its aqueous solubility and interaction with acidic excipients.

-

Difluoro-benzene Group: The fluorine atoms increase lipophilicity and can modulate metabolic stability and receptor binding affinity, but their electron-withdrawing nature also influences the acidity of the sulfonamide proton.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 790271-21-5 | [5] |

| Molecular Formula | C₁₀H₁₂F₂N₂O₂S | [5] |

| Molecular Weight | 262.28 g/mol | [5] |

| Predicted Boiling Point | 378.0 ± 52.0 °C | [5] |

| Predicted Density | 1.386 ± 0.06 g/cm³ | [5] |

Solubility Profiling: Beyond a Single Number

Solubility is a critical determinant of a drug's bioavailability.[6] For preclinical studies and formulation development, understanding its behavior across a range of aqueous and organic media is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[7][8]

Causality in Solvent Selection

The choice of solvents should be strategic, aiming to predict the compound's behavior in both physiological and manufacturing contexts. A well-chosen panel of solvents provides insights into the types of formulations (e.g., aqueous solutions, lipid-based systems, or amorphous solid dispersions) that might be viable.

Table 2: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Aqueous Buffers | pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (SIF) | Simulates the pH range of the gastrointestinal tract, crucial for oral drug development.[7] |

| Polar Protic | Ethanol, Propylene Glycol | Common co-solvents in liquid formulations; assess hydrogen bonding potential. |

| Polar Aprotic | DMSO, DMF, NMP | High solubilizing power, often used for stock solutions in early-stage screening.[9] |

| Non-Polar | n-Hexane, Toluene | Represents lipophilic environments; useful for understanding partitioning behavior (LogP). |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Common processing solvents used during synthesis and purification.[10] |

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

This protocol is designed to ensure that true equilibrium is achieved and that the analytical method is validated for accurate quantification.

-

Preparation: Add an excess amount of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine to a known volume of the selected solvent in a glass vial. The excess solid is critical to ensure saturation.[8][11]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C for process chemistry or 37°C for biopharmaceutical relevance) using an orbital shaker for a predetermined time (typically 24-48 hours) to reach equilibrium.[11]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Immediate filtration (using a chemically compatible, low-binding filter, e.g., 0.22 µm PVDF) or centrifugation is crucial.[7]

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique.[12][13] The method must be validated for specificity, linearity, accuracy, and precision.[12][14]

-

Data Reporting: Express solubility in units of mg/mL or µg/mL. The pH of aqueous samples should be measured and reported at the end of the experiment.[8]

Visualizing the Solubility Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Predicting and Mitigating Degradation

Understanding a compound's intrinsic stability is paramount for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.[15] Forced degradation (or stress testing) studies are intentionally designed to accelerate this process.[16][17]

Rationale for Stress Conditions